

Z-ATAD-FMK and Caspase-12 Activation: An In-depth Technical Guide

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Compound of Interest

Compound Name: Z-ATAD-FMK

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective caspase-12 inhibitor, **Z-ATAD-FMK**, and its role in the context of endoplasmic reticulum (ER) stress-induced apoptosis. This document details the mechanism of caspase-12 activation, the inhibitory action of **Z-ATAD-FMK**, and provides detailed experimental protocols for studying these processes.

Introduction to Caspase-12 and ER Stress-Induced Apoptosis

The endoplasmic reticulum is a critical organelle responsible for protein folding and calcium homeostasis.[1] Perturbations to these functions, such as the accumulation of misfolded proteins, lead to a state known as ER stress.[2] While initially triggering a pro-survival unfolded protein response (UPR), prolonged or severe ER stress can initiate apoptosis.[1] Murine caspase-12, a member of the inflammatory caspase family, is a key initiator of ER stress-specific apoptosis.[3] It is localized to the ER membrane and is activated under conditions of ER stress, subsequently leading to a downstream caspase cascade and cell death.[4]

Z-ATAD-FMK: A Selective and Irreversible Caspase-12 Inhibitor

Z-ATAD-FMK is a cell-permeable and irreversible inhibitor of caspase-12.[5] Its peptide sequence, Ala-Thr-Ala-Asp (ATAD), mimics the substrate recognition site of caspase-12,

allowing it to specifically target this enzyme. The fluoromethylketone (FMK) group forms a covalent bond with the active site of caspase-12, leading to its irreversible inactivation.[5] The N-terminal benzyloxycarbonyl (Z) group enhances its cell permeability, making it effective for in vitro studies with cultured cells.[5]

Quantitative Data for Z-ATAD-FMK

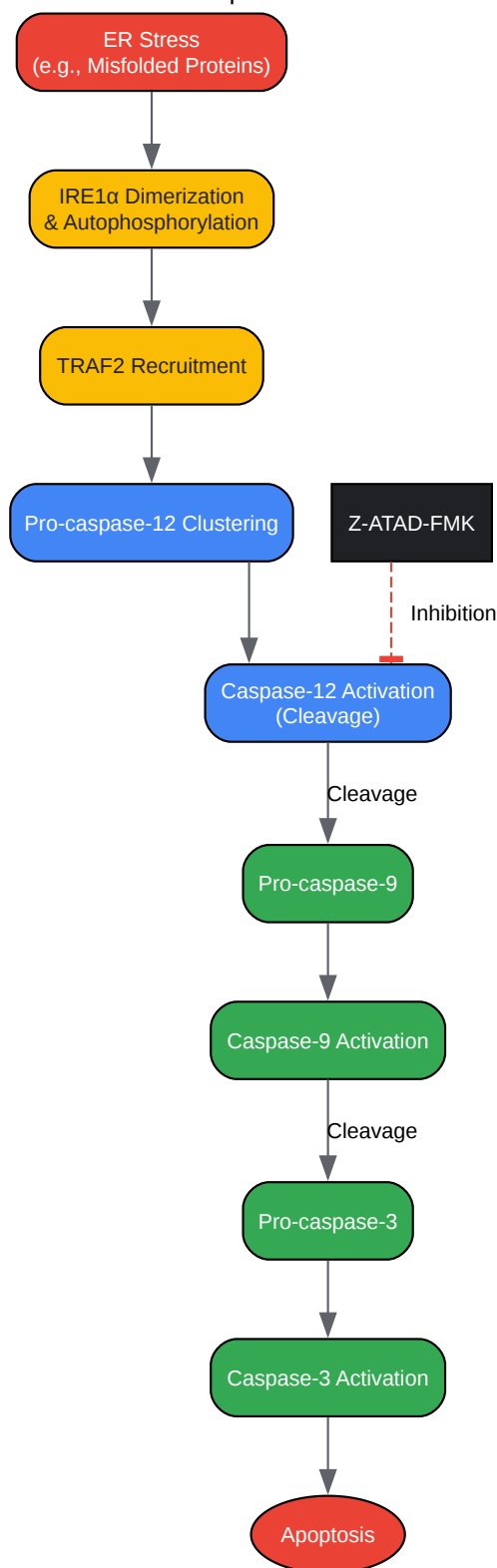
While a specific IC50 value for the direct inhibition of purified caspase-12 by **Z-ATAD-FMK** is not consistently reported in the literature, its effective concentration in cell-based assays has been established. It is important to note that for irreversible inhibitors, the IC50 value is time-dependent and a more accurate measure of potency is the inactivation rate constant (k_{inact}) and the inhibitor affinity (K_i). However, for practical purposes in cell culture experiments, a range of effective concentrations is typically used.

Parameter	Value	Reference
Molecular Weight	540.54 g/mol	[3]
Purity	>95%	[3]
Solubility	Soluble in DMSO to 20 mM	[3]
Form	Lyophilized solid	[3]
Recommended Working Concentration (in vitro)	50 nM - 100 μ M	

Signaling Pathway of ER Stress-Induced Caspase-12 Activation

The activation of caspase-12 is a key event in the apoptotic signaling cascade initiated by ER stress. A critical pathway involves the ER stress sensor, inositol-requiring enzyme 1 α (IRE1 α), and the adaptor protein TNF receptor-associated factor 2 (TRAF2).

ER Stress-Induced Caspase-12 Activation Pathway

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ER Stress-Induced Caspase-12 Activation Pathway

Upon ER stress, IRE1 α dimerizes and autophosphorylates, creating a scaffold for the recruitment of TRAF2.[2] TRAF2, in turn, facilitates the clustering of pro-caspase-12 molecules on the ER membrane.[2] This proximity-induced dimerization is thought to be sufficient for the auto-catalytic cleavage and activation of caspase-12.[2] Activated caspase-12 can then cleave and activate pro-caspase-9, which subsequently activates the executioner caspase, caspase-3, culminating in apoptosis. **Z-ATAD-FMK** specifically inhibits the activity of cleaved caspase-12, thereby blocking the downstream signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments to study caspase-12 activation and its inhibition by **Z-ATAD-FMK**.

Fluorometric Caspase-12 Activity Assay

This assay quantifies the activity of caspase-12 by measuring the fluorescence of a cleaved substrate.

Materials:

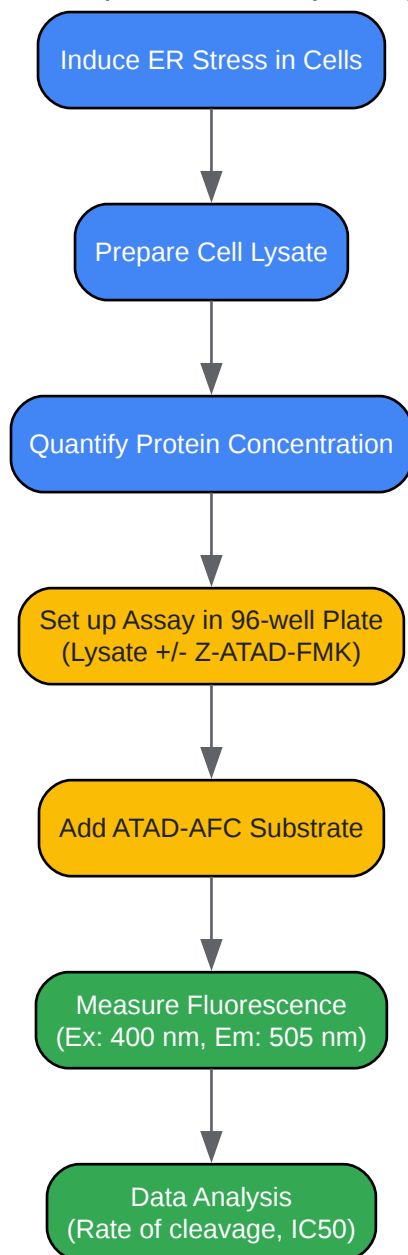
- Cells or tissue lysates
- Caspase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
- Caspase-12 Substrate: ATAD-AFC (7-amino-4-trifluoromethyl coumarin) (10 mM stock in DMSO)
- **Z-ATAD-FMK** (10 mM stock in DMSO)
- 96-well black, clear-bottom microplate
- Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

Protocol:

- Sample Preparation:
 - Induce ER stress in cells using a known inducer (e.g., tunicamycin or thapsigargin).

- Prepare cell lysates by resuspending $1-2 \times 10^6$ cells in 50 μL of chilled cell lysis buffer.
- Incubate on ice for 10 minutes.
- Centrifuge at $10,000 \times g$ for 1 minute to pellet debris.
- Collect the supernatant (cytosolic extract).
- Determine protein concentration of the lysate.
- Assay Setup:
 - In a 96-well plate, add 50 μg of cell lysate to each well.
 - For inhibitor studies, pre-incubate the lysate with desired concentrations of **Z-ATAD-FMK** (e.g., 0.1 μM to 100 μM) for 30 minutes at 37°C . Include a DMSO vehicle control.
 - Add Caspase Assay Buffer to a final volume of 100 μL per well.
- Reaction Initiation and Measurement:
 - Add 2 μL of 10 mM ATAD-AFC substrate to each well (final concentration: 200 μM).
 - Immediately begin reading the fluorescence at 37°C in kinetic mode for 1-2 hours, taking readings every 5-10 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.
- Data Analysis:
 - Calculate the rate of AFC release by determining the slope of the linear portion of the fluorescence versus time curve.
 - For inhibition studies, plot the percentage of caspase-12 activity versus the log concentration of **Z-ATAD-FMK** to determine the IC_{50} value.

Fluorometric Caspase-12 Activity Assay Workflow



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Fluorometric Caspase-12 Activity Assay Workflow

Western Blot Analysis of Caspase-12 Cleavage

This method is used to visualize the cleavage of pro-caspase-12 into its active fragments.

Materials:

- Cell lysates prepared as in 4.1.
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: anti-caspase-12 (recognizing both pro- and cleaved forms)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- Protein Separation:
 - Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel.
 - Run the gel to separate proteins by size.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-caspase-12 antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.
- Detection:
 - Apply the chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
- Analysis:
 - Analyze the bands corresponding to pro-caspase-12 and its cleaved fragments. A decrease in the pro-caspase-12 band and the appearance of cleaved fragments indicate activation.

Conclusion

Z-ATAD-FMK is a valuable tool for researchers studying the role of caspase-12 in ER stress-induced apoptosis. Its specificity and irreversible mode of action allow for the targeted inhibition of this key initiator caspase. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for investigating the intricate mechanisms of ER stress signaling and for the development of potential therapeutic strategies targeting this pathway.

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